N,N-Diisopropylethylamine N,N-Diisopropylethylamine N-Ethyldiisopropylamine (EDIA) reacts with monoactivated Michael acceptors to afford symmetrical sulfones.

Brand Name: Vulcanchem
CAS No.: 7087-68-5
VCID: VC20839810
InChI: InChI=1S/C8H19N/c1-6-9(7(2)3)8(4)5/h7-8H,6H2,1-5H3
SMILES: CCN(C(C)C)C(C)C
Molecular Formula: C8H19N
Molecular Weight: 129.24 g/mol

N,N-Diisopropylethylamine

CAS No.: 7087-68-5

Cat. No.: VC20839810

Molecular Formula: C8H19N

Molecular Weight: 129.24 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diisopropylethylamine - 7087-68-5

Specification

CAS No. 7087-68-5
Molecular Formula C8H19N
Molecular Weight 129.24 g/mol
IUPAC Name N-ethyl-N-propan-2-ylpropan-2-amine
Standard InChI InChI=1S/C8H19N/c1-6-9(7(2)3)8(4)5/h7-8H,6H2,1-5H3
Standard InChI Key JGFZNNIVVJXRND-UHFFFAOYSA-N
SMILES CCN(C(C)C)C(C)C
Canonical SMILES CCN(C(C)C)C(C)C
Boiling Point 126.5 °C

Introduction

Physical and Chemical Properties

Physical Properties

The physical properties of N,N-Diisopropylethylamine are summarized in the following table:

PropertyValueUnitSource
Physical stateColorless liquid (pure); commercial samples may appear slightly yellow
Melting point<−50°C
Boiling point127°C
Density0.742g/mL at 25°C
Vapor pressure31mmHg
Refractive index (n20/D)1.414
pH12.3at 20°C
Water solubility4.01g/L at 20°C
Flash point9.5°C
Octanol-water partition coefficient (logP)2.125

N,N-Diisopropylethylamine is readily soluble in most organic solvents but has limited solubility in water .

Chemical Properties

N,N-Diisopropylethylamine functions as a strong base due to the presence of the lone pair on the nitrogen atom, which can accept protons . The compound's basicity is quantified by its proton affinity (994.30 kJ/mol) and gas phase basicity (963.50 kJ/mol) . Despite its strong basicity, the compound's steric hindrance makes it a poor nucleophile, preventing it from participating in nucleophilic substitution reactions that would form quaternary ammonium salts .

Thermodynamic Properties

The thermodynamic properties of N,N-Diisopropylethylamine are presented in the table below:

PropertyValueUnitSource
Standard Gibbs free energy of formation (ΔfG°)122.38kJ/mol
Standard enthalpy of formation (ΔfH° gas)-151.48kJ/mol
Enthalpy of fusion (ΔfusH°)12.45kJ/mol
Enthalpy of vaporization (ΔvapH°)34.67kJ/mol
Critical pressure (Pc)2571.50kPa
Critical temperature (Tc)563.76K
Fusion temperature (Tfus)182.39K
Critical volume (Vc)0.489m³/kmol

The heat capacity at constant pressure (Cp,gas) varies with temperature, ranging from approximately 261.03 J/mol×K at 394.00 K to around 341.72 J/mol×K at 563.76 K .

Synthesis and Preparation

Industrial Synthesis Methods

N,N-Diisopropylethylamine is industrially prepared by the alkylation of diisopropylamine with diethyl sulfate . This synthesis method offers scalability and efficiency for commercial production, making the compound widely available for various applications in research and industry .

Laboratory Preparation

In laboratory settings, the preparation follows similar principles as industrial methods, utilizing the alkylation of diisopropylamine with diethyl sulfate . The reaction proceeds through electrophilic substitution, where the nitrogen atom of diisopropylamine attacks the electrophilic carbon of diethyl sulfate, resulting in the formation of N,N-Diisopropylethylamine .

Purification Techniques

The purification of N,N-Diisopropylethylamine typically involves distillation. For higher purity requirements, the compound can be distilled from:

  • Potassium hydroxide (KOH)

  • Calcium hydride

  • Ninhydrin followed by KOH

These distillation processes help remove impurities and ensure the compound's quality for sensitive chemical applications . The purified compound should be stored in the absence of carbon dioxide due to its strong basicity .

Applications in Chemistry

Role as a Base in Organic Synthesis

N,N-Diisopropylethylamine serves as an efficient proton scavenger in organic synthesis due to its combination of strong basicity and poor nucleophilicity . This unique property profile makes it particularly valuable in:

  • Reactions with highly reactive alkylating agents, where the compound's steric hindrance prevents quaternization

  • Protection of alcohols as substituted ethers in protecting group chemistry

  • Selective alkylation of secondary amines to tertiary amines by alkyl halides, avoiding unwanted Menshutkin reactions that would form quaternary ammonium salts

  • Serving as a base in transition metal-catalyzed cross-coupling reactions

Applications in Peptide Chemistry

N,N-Diisopropylethylamine plays a crucial role in peptide synthesis as a base during the coupling of amino acids . Its importance in this application stems from:

  • Its ability to act as a hindered base in amide coupling reactions between carboxylic acids (typically activated as acid chlorides) and nucleophilic amines

  • Its limited competition with the nucleophilic amine in coupling reactions due to its poor nucleophilicity

  • Its influence on the degree of racemization during coupling reactions through its steric nature and basicity

  • Its utility in the synthesis of mannosylated ovalbumin peptides

Catalytic Applications

N,N-Diisopropylethylamine has several important catalytic applications:

  • Used as a base in palladium(0)-catalyzed alkoxycarbonylation of both allyl acetates and phosphates, where it neutralizes the produced phosphoric acid

  • Combined with boryl triflates for enolate synthesis of ketones in directed cross-aldol reactions

  • Employed in C–N coupling of aryl halides with nitroarenes in the presence of nickel catalyst

  • Facilitates various transition metal-catalyzed transformations as a non-nucleophilic base

Other Research Applications

Beyond its common applications, N,N-Diisopropylethylamine has been utilized in:

  • The preparation of (-)-Gambierol, a marine polycyclic ether toxin

  • The synthesis of potent inhibitors of human brain memapsin, which is important in Alzheimer's disease research

  • Serving as an intermediate in the synthesis of anesthetics and herbicides

  • Participating in various specialized catalytic reactions as a sterically hindered amine

Stability and Reactivity

Stability Under Various Conditions

  • The compound should be stored away from carbon dioxide due to its strong basicity

  • It should be kept away from heat sources due to its high flammability (flash point of 9.5°C)

  • Long-term stability may require storage under inert atmosphere to prevent degradation

Reactivity Patterns

N,N-Diisopropylethylamine exhibits specific reactivity patterns:

  • Acts as a base by accepting protons through its nitrogen lone pair

  • Shows limited nucleophilicity due to steric hindrance around the nitrogen center

  • Can participate in acid-base neutralization reactions, particularly useful in synthetic protocols requiring the neutralization of acid by-products

  • Serves effectively as a general base catalyst in various organic transformations

Incompatibilities and Hazards

N,N-Diisopropylethylamine has several important incompatibilities and potentially hazardous reactions:

  • Exhibits violent reactions with nitrates, oxidizing agents, and peroxides

  • Reacts very exothermically with halogens and strong acids, with the possibility of spitting

  • May react violently in alkaline environments

  • Can form toxic products such as n-nitrosamines when combined with nitrous acid, oxygen, nitrosating agents, and nitrates

  • Highly flammable with a low flash point (9.5°C), requiring appropriate handling precautions

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